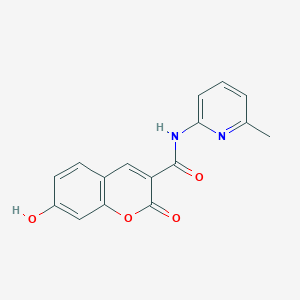

7-hydroxy-N-(6-methylpyridin-2-yl)-2-oxo-2H-chromene-3-carboxamide

Description

7-hydroxy-N-(6-methylpyridin-2-yl)-2-oxo-2H-chromene-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a chromene core, a hydroxy group, and a pyridinyl substituent. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.

Propriétés

IUPAC Name |

7-hydroxy-N-(6-methylpyridin-2-yl)-2-oxochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O4/c1-9-3-2-4-14(17-9)18-15(20)12-7-10-5-6-11(19)8-13(10)22-16(12)21/h2-8,19H,1H3,(H,17,18,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOEWUGPHDFOSED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)NC(=O)C2=CC3=C(C=C(C=C3)O)OC2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 7-hydroxy-N-(6-methylpyridin-2-yl)-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Chromene Core: This step involves the cyclization of a suitable precursor, such as a salicylaldehyde derivative, with an appropriate reagent to form the chromene ring.

Introduction of the Pyridinyl Group: The pyridinyl group can be introduced through a nucleophilic substitution reaction, where a pyridine derivative reacts with the chromene intermediate.

Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods to ensure high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

7-hydroxy-N-(6-methylpyridin-2-yl)-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The carbonyl group in the chromene core can be reduced to form an alcohol.

Substitution: The pyridinyl group can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents such as halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the carbonyl group may produce an alcohol.

Applications De Recherche Scientifique

Chemistry

In the field of chemistry, 7-hydroxy-N-(6-methylpyridin-2-yl)-2-oxo-2H-chromene-3-carboxamide serves as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile compound for research.

Biology

The compound is being investigated for its bioactive potential , particularly for its antimicrobial, antioxidant, and anti-inflammatory properties. Preliminary studies suggest that it may inhibit enzymes related to oxidative stress and inflammation, which are crucial in various diseases.

Medicine

In medicinal chemistry, this compound is explored for its therapeutic effects against diseases such as cancer and neurodegenerative disorders. Research indicates that it may influence gene expression related to cell growth and apoptosis, suggesting potential applications in cancer treatment.

Industry

The compound has potential applications in the development of new materials and chemical processes. Its unique properties may lead to advancements in specialty chemicals used in various industrial applications.

Case Studies and Research Findings

Recent studies have highlighted various biological activities of this compound:

- Antimicrobial Activity : A study demonstrated that derivatives of this compound exhibited significant antibacterial activity against E. coli and other pathogens, indicating its potential as an antimicrobial agent .

- Antioxidant Properties : Research has shown that the compound can scavenge free radicals, suggesting its utility in formulations aimed at reducing oxidative stress .

- Anti-inflammatory Effects : Investigations into the anti-inflammatory properties have revealed that it may inhibit specific pathways involved in inflammation .

Mécanisme D'action

The mechanism of action of 7-hydroxy-N-(6-methylpyridin-2-yl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The hydroxy and pyridinyl groups can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules. This can lead to changes in cellular pathways and biological responses.

Comparaison Avec Des Composés Similaires

Similar Compounds

7-hydroxy-2-oxo-2H-chromene-3-carboxamide: Lacks the pyridinyl group, which may affect its reactivity and biological activity.

N-(6-methylpyridin-2-yl)-2-oxo-2H-chromene-3-carboxamide: Lacks the hydroxy group, which may influence its chemical properties and interactions.

Uniqueness

The presence of both the hydroxy and pyridinyl groups in 7-hydroxy-N-(6-methylpyridin-2-yl)-2-oxo-2H-chromene-3-carboxamide makes it unique compared to similar compounds. These functional groups contribute to its diverse reactivity and potential for various applications in scientific research.

Activité Biologique

7-Hydroxy-N-(6-methylpyridin-2-yl)-2-oxo-2H-chromene-3-carboxamide is a synthetic compound derived from the coumarin family, characterized by its unique chromene structure, hydroxy group, and pyridinyl substituent. This compound has garnered attention for its potential biological activities, including anti-inflammatory, anticancer, and neuroprotective effects.

Chemical Structure and Properties

The molecular formula of this compound is C₁₆H₁₂N₂O₄. Its structure features a chromene core with a hydroxy group at the 7-position and a pyridinyl group at the 6-position, contributing to its diverse reactivity and biological profile.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₂N₂O₄ |

| CAS Number | 484022-74-4 |

| Molecular Weight | 284.28 g/mol |

| Solubility | Soluble in DMSO |

The biological activity of this compound is thought to involve interactions with various molecular targets, including enzymes and receptors. The hydroxy and pyridinyl groups can engage in hydrogen bonding and hydrophobic interactions that modulate the activity of these targets, potentially influencing cellular signaling pathways.

Anti-inflammatory Activity

Research indicates that derivatives of chromene compounds can inhibit nuclear factor-kappaB (NF-kB) activation, which plays a crucial role in inflammatory responses. In studies involving lipopolysaccharide (LPS)-stimulated macrophages, compounds similar to this compound showed significant inhibition of NF-kB activity, suggesting potential for anti-inflammatory applications .

Anticancer Properties

The compound has been evaluated for its anticancer properties. In vitro studies have demonstrated that related chromene derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, structural modifications that enhance interaction with cancer-related targets have shown promise in inhibiting tumor growth through apoptosis induction and cell cycle arrest .

Neuroprotective Effects

Neuroprotection is another area where this compound may have therapeutic potential. Compounds with similar structures have been reported to protect neuronal cells from glutamate-induced toxicity by modulating calcium influx and reducing oxidative stress markers . Such mechanisms are critical in conditions like Alzheimer's disease.

Case Studies

- Inhibition of NF-kB Activation : A study involving synthesized chromene derivatives demonstrated that certain substitutions could enhance the inhibitory potency against NF-kB, with IC50 values ranging from 6.0 to 60.2 µM depending on the substituents present .

- Cytotoxicity Against Cancer Cells : Another investigation highlighted the cytotoxic effects of chromene derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231), where specific derivatives showed enhanced activity when combined with conventional chemotherapy agents like doxorubicin .

- Neuroprotection in Cellular Models : Research focusing on neuroprotective agents identified compounds that could significantly inhibit neuronal death in models of oxidative stress, suggesting that this compound may share similar protective mechanisms .

Q & A

Q. What are the critical steps and challenges in synthesizing 7-hydroxy-N-(6-methylpyridin-2-yl)-2-oxo-2H-chromene-3-carboxamide?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with the functionalization of the chromene backbone. Key steps include:

- Coupling reactions between the chromene-3-carboxylic acid derivative and the 6-methylpyridin-2-amine moiety under peptide coupling conditions (e.g., EDCI/HOBt or DCC/DMAP) .

- Hydroxylation at the 7-position, often achieved via selective protection/deprotection strategies or electrophilic aromatic substitution .

- Oxo-group stabilization using anhydrous solvents (e.g., DCM or THF) and inert atmospheres to prevent side reactions .

Challenges: - Low yields in coupling steps due to steric hindrance from the pyridine ring. Optimizing stoichiometry (1.2:1 molar ratio of chromene to amine) improves efficiency .

- Purification requires column chromatography (silica gel, eluent: DCM/MeOH 95:5) or recrystallization (EtOAc/hexane) to isolate the pure product .

Q. How is compound purity validated, and what analytical techniques are essential?

Methodological Answer: Purity is assessed using:

- 1H/13C NMR to confirm structural integrity (e.g., characteristic peaks: δ 8.63 ppm for the chromene proton, δ 157.68 ppm for the carbonyl carbon) .

- HPLC-MS (C18 column, acetonitrile/water gradient) to detect impurities (<1% threshold) .

- Elemental analysis (CHNS) to verify empirical formula compliance (e.g., C18H14N2O4) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer: Contradictions often arise from assay variability or off-target effects. Strategies include:

- Orthogonal assays : Compare results from enzymatic inhibition (e.g., kinase assays) with cell-based viability tests (MTT or apoptosis markers) .

- Structural analogs : Synthesize derivatives (e.g., replacing the 6-methylpyridine with a 5-methyl isomer) to isolate structure-activity relationships .

- Dose-response profiling : Perform IC50/EC50 curves across multiple cell lines to identify context-dependent effects .

Q. What computational methods optimize reaction conditions for scaling synthesis?

Methodological Answer:

- Quantum chemical calculations (DFT, B3LYP/6-31G*) model reaction pathways to predict energy barriers for key steps (e.g., amide bond formation) .

- Reaction path search algorithms (e.g., GRRM) identify intermediates and transition states, enabling solvent/catalyst optimization .

- Machine learning : Train models on existing reaction datasets to recommend conditions (e.g., temperature: 25–40°C, catalyst: 5 mol% DMAP) for higher yields .

Q. How can binding mechanisms with biological targets be elucidated?

Methodological Answer:

- Molecular docking simulations (AutoDock Vina, PDB structures) predict binding poses with targets like kinases or GPCRs. Focus on hydrogen bonding (7-hydroxy group) and π-π stacking (pyridine ring) .

- Surface plasmon resonance (SPR) : Measure real-time binding kinetics (KD values) using immobilized protein targets .

- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to distinguish entropy-driven vs. enthalpy-driven binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.